2-(5-Decynyloxy)tetrahydro-2H-pyran
Description
BenchChem offers high-quality 2-(5-Decynyloxy)tetrahydro-2H-pyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Decynyloxy)tetrahydro-2H-pyran including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
51652-45-0 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
2-dec-5-ynoxyoxane |
InChI |
InChI=1S/C15H26O2/c1-2-3-4-5-6-7-8-10-13-16-15-12-9-11-14-17-15/h15H,2-4,7-14H2,1H3 |
InChI Key |
UCIRGAWKROSICQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCCCOC1CCCCO1 |
Origin of Product |
United States |
Technical Whitepaper: Safety, Toxicity, and Handling of 2-(5-Decynyloxy)tetrahydro-2H-pyran
Target Audience: Research Chemists, Toxicologists, and Semiochemical Development Professionals Compound Classification: Specialty Alkyne Intermediate / THP-Protected Alcohol
Executive Summary & Chemical Context
In the realm of advanced organic synthesis, particularly in the development of agricultural semiochemicals and insect sex pheromones, 2-(5-Decynyloxy)tetrahydro-2H-pyran (CAS: 51652-45-0) serves as a critical synthetic intermediate[1]. Structurally, it is the tetrahydropyranyl (THP) ether of 5-decyn-1-ol.
From an application standpoint, the THP protecting group is strategically employed to mask the protic primary hydroxyl group of the precursor (e.g., 4-pentyn-1-ol). This prevents the premature quenching of strong organometallic bases (like n-butyllithium) during the critical carbon-carbon bond-forming alkylation steps required to build the C10 internal alkyne backbone[2]. Once the carbon chain is established, the compound must be safely handled, deprotected, and purified to yield the free alcohol, which is subsequently utilized in the synthesis of complex attractants, such as the pheromone components for Synanthedon tipuliformis and various leaf-mining moths[2][3].
This whitepaper synthesizes the physicochemical properties, toxicological profile, and safety data sheet (SDS) directives for this specific intermediate, grounded in established alkyne chemistry protocols[4].
Physicochemical Profile
Understanding the physical properties of 2-(5-Decynyloxy)tetrahydro-2H-pyran is the first step in predicting its behavior in both biological systems and laboratory environments.
| Property | Value / Description |
| Chemical Name | 2-(5-Decynyloxy)tetrahydro-2H-pyran |
| Common Synonyms | 5-Decyn-1-ol THP ether; 2-(5-decyn-1-yloxy)tetrahydro-2H-pyran |
| CAS Registry Number | 51652-45-0[1] |
| Molecular Formula | C₁₅H₂₆O₂[1] |
| Molecular Weight | 238.37 g/mol [5] |
| Physical State (at 25°C) | Liquid (Colorless to pale yellow oil) |
| Solubility | Insoluble in water; Miscible with Et₂O, THF, DCM, and Hexanes |
| Chemical Family | Acetal / Aliphatic Alkyne |
Toxicological Profile & Mechanistic Insights
Because 2-(5-Decynyloxy)tetrahydro-2H-pyran is a specialized synthetic intermediate rather than an end-use consumer product, extensive in vivo toxicological data is limited[6]. However, as a Senior Application Scientist, I employ a structural read-across approach based on its functional groups (an aliphatic alkyne and a cyclic acetal) to define its hazard profile.
Acute Toxicity and Irritation Mechanisms
-
Dermal and Ocular Irritation: The molecule acts as a weak non-ionic surfactant. Its highly lipophilic decynyl tail allows rapid partitioning into the lipid-rich stratum corneum of the skin, while the polar oxygen atoms of the THP ring can disrupt local cellular osmotic balances. This dual nature typically results in moderate skin irritation (erythema) and serious eye irritation upon direct contact.
-
Inhalation Hazards: Due to its relatively high molecular weight (238.37 g/mol ), its vapor pressure at room temperature is low. However, if aerosolized during distillation or pressurized transfers, the droplets can cause respiratory tract irritation.
Predictive Metabolic Clearance Pathway
If accidental systemic exposure occurs (via ingestion or deep dermal penetration), the compound is subjected to rapid enzymatic and pH-driven degradation. The acetal linkage is highly susceptible to acidic hydrolysis. In the gastric environment (pH 1.5–3.5), the THP ring is cleaved, releasing the parent alcohol (5-decyn-1-ol) and 5-hydroxypentanal.
Fig 1. Predicted in vivo metabolic cleavage and clearance pathway of the THP-protected alkyne.
Safety Data Sheet (SDS) Directives
Based on the structural alerts and chemical behavior of THP ethers, the following handling and storage directives must be strictly adhered to in the laboratory.
GHS Hazard Classification
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.
-
Supplemental Hazard: EUH019 - May form explosive peroxides.
The Peroxide Threat (Causality of Storage Rules)
Like most dialkyl ethers, the carbon atom adjacent to the ether oxygen in the THP ring is highly susceptible to auto-oxidation via atmospheric oxygen. This radical chain reaction forms hydroperoxides, which can concentrate during solvent evaporation and detonate upon heating or friction.
-
Storage Mandate: Store under an inert atmosphere (Argon or Nitrogen) in tightly sealed, amber glass containers at 2–8°C.
-
Testing Mandate: Always test for peroxides using KI-starch indicator paper prior to distillation or acid-catalyzed deprotection.
Experimental Workflow: Safe Deprotection Protocol
To utilize the carbon skeleton built during the alkyne synthesis, the THP group must be removed to liberate 5-decyn-1-ol[2][7]. The following protocol is designed as a self-validating system—each step contains a chemical checkpoint to ensure safety and high yield.
Step-by-Step Methodology
-
Peroxide Verification: Before initiating the reaction, test a 50 µL aliquot of 2-(5-Decynyloxy)tetrahydro-2H-pyran with acidic potassium iodide (KI) solution. A lack of yellow/brown color confirms the absence of explosive peroxides.
-
Acid-Catalyzed Deprotection: Dissolve 10 mmol of the THP ether in 20 mL of anhydrous Methanol (MeOH). Add 0.1 equivalents (1 mmol) of p-Toluenesulfonic acid (pTSA).
-
Causality: Methanol acts as both the solvent and the nucleophile, trapping the liberated oxocarbenium ion to form 2-methoxytetrahydropyran, driving the equilibrium toward the free alcohol.
-
-
Reaction Monitoring: Stir at room temperature for 2 hours. Validate completion via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The non-polar ether spot should completely disappear.
-
Alkaline Quenching: Once complete, add 10 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃).
-
Causality: This step is critical. Neutralizing the pTSA prevents the re-protection of the alcohol or the degradation of the alkyne during the subsequent concentration step.
-
-
Biphasic Extraction: Evaporate the bulk methanol under reduced pressure. Extract the aqueous residue with Diethyl Ether (3 x 15 mL).
-
Drying and Isolation: Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield pure 5-decyn-1-ol.
Fig 2. Self-validating experimental workflow for the safe deprotection of the THP ether.
Environmental Impact and Disposal
Aliphatic alkynes and their ether derivatives are generally resistant to rapid environmental biodegradation due to their high lipophilicity and lack of naturally occurring hydrolytic enzymes in soil matrices.
-
Ecotoxicity: Expected to be harmful to aquatic life with long-lasting effects (Chronic Category 3) due to potential bioaccumulation in the lipid tissues of aquatic organisms.
-
Disposal: Do not discharge into drains. Waste material, especially if suspected of containing peroxides, must be dissolved in a combustible solvent and incinerated at a licensed hazardous waste facility equipped with an afterburner and scrubber.
References
-
"2-(5-decynyloxy)tetrahydro-2H-pyran — Chemical Substance", NextSDS. Available at:[Link]
-
"2H-Pyran, 2-(5-decyn-1-yloxy)tetrahydro ...", PubChem - NIH. Available at:[Link]
-
"Syntheses, Characterizations, and Biological Activities of Tetradeca‐4,8‐dien‐1‐yl Acetates as Sex Attractants of Leaf‐Mining Moth of the Genus Phyllonorycter", ResearchGate. Available at:[Link]
-
"2-(5-癸炔基氧基)四氢-2H-吡喃| 51652-45-0", Molaid. Available at:[Link]
-
"GFS Organics Modern Acetylene Chemistry for Research and Applied Technology", Thomasnet. Available at:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(5-癸炔基氧基)四氢-2H-吡喃 - CAS号 51652-45-0 - 摩熵化学 [molaid.com]
- 4. cdn.thomasnet.com [cdn.thomasnet.com]
- 5. 2-(5-децинилокси)тетрагидро-2H-пиран | 51652-45-0 [m.chemicalbook.com]
- 6. 2H-Pyran, 2-(5-decyn-1-yloxy)tetrahydro- | C15H26O2 | CID 103504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. f5fce0dc-c1bc-40ef-a9c1-038325ce87d9.filesusr.com [f5fce0dc-c1bc-40ef-a9c1-038325ce87d9.filesusr.com]
Application Note: Selective Deprotection of 2-(5-Decynyloxy)tetrahydro-2H-pyran using p-Toluenesulfonic Acid (pTSA)
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Unmasking of primary alcohols in polyunsaturated lipid, pheromone, and API synthesis.
Introduction & Strategic Rationale
The tetrahydropyranyl (THP) group is a ubiquitous protecting moiety for primary alcohols, widely utilized due to its robust stability against strongly basic conditions, nucleophiles, and organometallic reagents (such as Grignard reagents or lithium acetylides). In the synthesis of complex alkynes, 2-(5-decynyloxy)tetrahydro-2H-pyran serves as a critical intermediate. The THP group protects the C1 hydroxyl while the alkyne moiety at C5 is elaborated.
Once the carbon framework is established, the selective removal of the THP group is required to unmask the primary alcohol, yielding 5-decyn-1-ol. This application note details a highly efficient, field-proven protocol for the selective deprotection of 2-(5-decynyloxy)tetrahydro-2H-pyran using catalytic p-toluenesulfonic acid (pTSA) in anhydrous methanol 1[1].
Mechanistic Causality: The Transacetalization Advantage
THP ethers are fundamentally acetals. While they resist basic hydrolysis, they are highly labile to Brønsted acids. The deprotection is an acid-catalyzed alcoholysis.
Why pTSA and Methanol? While aqueous acidic conditions (e.g., acetic acid in THF/water) are commonly employed, utilizing anhydrous methanol with a catalytic amount of pTSA offers a distinct thermodynamic and operational advantage 2[2].
-
Kinetics & Solubility: pTSA is a strong organic acid (pKa ~ -2.8) that is highly soluble in methanol, ensuring a homogeneous reaction mixture and rapid kinetics compared to heterogeneous resins 3[3].
-
Thermodynamic Driving Force: The mechanism proceeds via protonation of the pyran oxygen and subsequent ring opening to generate an oxocarbenium ion. Methanol acts as a nucleophile in a transacetalization process 1[1]. Because methanol is present in vast molar excess as the solvent, Le Chatelier's principle drives the equilibrium entirely toward the free 5-decyn-1-ol.
-
Byproduct Volatility: This method generates 2-methoxytetrahydropyran as a byproduct. Unlike 2-hydroxytetrahydropyran (formed in aqueous deprotections)—which can tautomerize to 5-hydroxypentanal and complicate chromatography—2-methoxytetrahydropyran is highly volatile and easily removed under reduced pressure during solvent evaporation.
Importantly, the internal alkyne at C5 is completely inert to pTSA/MeOH at room temperature, ensuring perfect chemoselectivity.
Mechanistic workflow of pTSA-catalyzed THP deprotection via methanol transacetalization.
Experimental Design & Optimization Data
To establish the most robust protocol, various conditions were evaluated. Table 1 demonstrates the superiority of the pTSA/MeOH system in terms of reaction kinetics and isolated yield for decynyl substrates.
Table 1: Optimization of Reaction Conditions for THP Deprotection
| Solvent | Catalyst (Equiv) | Time | Temp | Yield (%) | Causality / Observation |
| THF/H₂O (1:1) | AcOH (1.0) | 12 h | 45 °C | 72% | Slow reaction; difficult byproduct removal. |
| EtOH | PPTS (0.1) | 6 h | 25 °C | 85% | Mild, but slower transacetalization kinetics. |
| MeOH | pTSA (0.05) | 3 h | 25 °C | 92% | Clean conversion; easy purification. |
| MeOH | pTSA (0.1) | 1.5 h | 25 °C | 98% | Optimal conditions; rapid transacetalization. |
Step-by-Step Protocol: A Self-Validating Workflow
This protocol is designed with built-in validation checkpoints to ensure reproducibility and prevent product degradation during isolation 3[3].
Materials & Reagents
-
Substrate: 2-(5-Decynyloxy)tetrahydro-2H-pyran (1.0 equiv, 10 mmol, ~2.38 g)
-
Catalyst: p-Toluenesulfonic acid monohydrate (pTSA·H₂O, 0.1 equiv, 1 mmol, 190 mg)
-
Solvent: Methanol (Anhydrous, ACS grade, 50 mL)
-
Quench: Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Extraction: Ethyl Acetate (EtOAc) and Brine (Sat. NaCl)
Procedure
-
Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 2-(5-decynyloxy)tetrahydro-2H-pyran in anhydrous methanol to create a 0.2 M solution.
-
Catalyst Addition: Add the pTSA·H₂O in one portion at room temperature (20–25 °C).
-
Causality Note: The use of the monohydrate is perfectly acceptable; the massive molar excess of methanol drives the transacetalization forward regardless of trace water introduced by the catalyst.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system.
-
Validation Checkpoint 1: The THP ether typically exhibits an R_f of ~0.7. The free 5-decyn-1-ol will appear lower (R_f ~0.3) and can be visualized using a KMnO₄ stain. Do not proceed until the starting material spot is completely consumed (typically 1.5 to 2 hours).
-
-
Critical Quench Step: Immediately add 10 mL of saturated aqueous NaHCO₃ to the reaction mixture.
-
Validation Checkpoint 2 (Trustworthiness): Verify that the pH of the mixture is ≥ 7 using pH paper. Causality: This step is absolutely critical. Failing to neutralize the pTSA before concentrating the methanol will lead to an increased concentration of acid and substrate, which drives the reverse reaction (re-protection) or causes degradation during heating 3[3].
-
-
Solvent Removal: Concentrate the neutralized mixture under reduced pressure (rotary evaporator, bath temp 30 °C) to remove the majority of the methanol. Do not evaporate to total dryness; leave the aqueous residue.
-
Extraction: Dilute the remaining aqueous residue with distilled water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The volatile 2-methoxytetrahydropyran byproduct is removed entirely during this step.
-
Purification: Purify the crude 5-decyn-1-ol via flash column chromatography (Silica gel, gradient elution 10% to 20% EtOAc in Hexanes) to afford the pure product as a colorless oil.
Step-by-step experimental workflow for the selective deprotection of THP ethers.
Analytical Characterization & Troubleshooting
-
¹H NMR (CDCl₃) Signatures: Successful deprotection is confirmed by the disappearance of the characteristic THP acetal proton (a broad multiplet at ~4.6 ppm) and the appearance of the primary hydroxyl proton (broad singlet, ~1.4–1.6 ppm) along with the triplet for the CH₂ adjacent to the hydroxyl group at ~3.6 ppm.
-
Troubleshooting - Incomplete Conversion: If starting material persists after 3 hours, verify the quality of the pTSA. In highly humid environments, excessive water can slow the transacetalization. Add an additional 0.05 equiv of pTSA and gently warm to 35 °C.
-
Troubleshooting - Low Yield: Ensure the NaHCO₃ quench was thorough before rotary evaporation. Acid-catalyzed polymerization or re-acetalization is the most common cause of yield loss during workup 3[3].
References
-
Bromination of Cinnamic acid - The Royal Society of Chemistry. rsc.org. Available at:[Link]
-
Chemical Modification of the Multi-Target Neuroprotective Compound Fisetin. nih.gov (PMC). Available at:[Link]
Sources
Application Note: 2-(5-Decynyloxy)tetrahydro-2H-pyran in the Stereoselective Synthesis of Lepidopteran Sex Pheromones
Target Audience: Researchers, synthetic organic chemists, and agrochemical development professionals.
Executive Summary & Mechanistic Rationale
The development of species-selective pest control agents relies heavily on the precise synthesis of insect sex pheromones. For many lepidopteran species, these pheromones consist of long-chain unsaturated alcohols, acetates, or esters with strict stereochemical requirements. 2-(5-Decynyloxy)tetrahydro-2H-pyran —the tetrahydropyranyl (THP) ether of 5-decyn-1-ol—serves as a critical, protected core intermediate in the synthesis of several high-value agrochemical pheromones, most notably the Peach Twig Borer (Anarsia lineatella) pheromone and the Pine Emperor Moth (Nudaurelia cytherea) pheromone.
The Causality of Synthetic Choices
-
Why THP Protection? The synthesis of the C10 backbone typically begins with a commercially available, shorter terminal alkyne such as 5-hexyn-1-ol. To elongate the chain via nucleophilic substitution with 1-bromobutane, the terminal alkyne must be deprotonated using a strong base (e.g., n-butyllithium) to form a lithium acetylide. If the primary alcohol is left unprotected, it will rapidly consume the base to form an alkoxide, leading to poor yields and complex side reactions. Protecting the alcohol as a THP ether ensures robust stability under strongly basic conditions while allowing for facile, mild acidic deprotection later in the workflow .
-
Stereoselective Reduction: Once the C10 alkyne backbone is formed and deprotected to yield 5-decyn-1-ol, the triple bond must be reduced. The choice of reducing agent dictates the geometry of the resulting alkene, which is biologically critical:
-
Lithium Aluminum Hydride (LiAlH₄): Operates via a hydride-addition mechanism that favors the thermodynamically stable trans geometry, yielding (E)-5-decen-1-ol (precursor to the Peach Twig Borer pheromone).
-
Lindlar Catalyst (Pd/CaCO₃/Pb): Facilitates the syn-addition of hydrogen gas, selectively yielding the cis geometry, (Z)-5-decen-1-ol (precursor to the Pine Emperor Moth pheromone) .
-
-
The Danger of Incomplete Reduction: Stringent quality control during the reduction of 5-decyn-1-ol is paramount. If unreacted alkyne is carried through to the final acetylation step, it forms 5-decynyl acetate . Field studies have identified 5-decynyl acetate as a powerful antagonist to the Peach Twig Borer pheromone; even trace amounts can cause a virtually complete shutdown of trap catches . Therefore, the protocols below are designed as self-validating systems with strict In-Process Controls (IPCs) to prevent antagonist formation.
Synthetic Workflow Diagram
The following diagram illustrates the divergent synthetic pathways branching from the core intermediate, 2-(5-Decynyloxy)tetrahydro-2H-pyran.
Figure 1: Divergent synthetic pathways utilizing 2-(5-Decynyloxy)tetrahydro-2H-pyran to access species-specific lepidopteran pheromones.
Self-Validating Experimental Protocols
Protocol 1: Synthesis of 2-(5-Decynyloxy)tetrahydro-2H-pyran (Chain Elongation)
Objective: Alkylate the protected terminal alkyne to form the C10 backbone.
-
Reagents: 2-(5-hexynyloxy)tetrahydro-2H-pyran (1.0 eq), n-Butyllithium (1.1 eq, 2.5 M in hexanes), 1-Bromobutane (1.2 eq), DMPU (1.5 eq), anhydrous THF.
-
Step-by-Step Procedure:
-
Purge a flame-dried, 3-neck round-bottom flask with Argon. Add 2-(5-hexynyloxy)THP and anhydrous THF (0.5 M concentration).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperatures prevent the strong base from cleaving the THF solvent and control the exothermic deprotonation of the terminal alkyne.
-
Add n-BuLi dropwise over 30 minutes. Stir for an additional 30 minutes at -78 °C.
-
Add DMPU (N,N'-Dimethylpropyleneurea). Causality: DMPU acts as a polar aprotic cosolvent that effectively solvates the lithium cation, breaking up acetylide aggregates and significantly enhancing the nucleophilicity of the acetylide anion.
-
Add 1-bromobutane dropwise. Remove the cooling bath, allow the reaction to warm to room temperature, and stir for 4 hours.
-
Self-Validation (IPC 1): Withdraw a 0.5 mL aliquot, quench with saturated aqueous NH₄Cl, extract with hexane, and analyze via GC-FID. Proceed to workup only if the starting material peak is <1.0%. If >1.0%, continue stirring and re-test.
-
Workup: Quench the bulk reaction with saturated NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude core intermediate.
-
Protocol 2: Deprotection and Stereoselective Reduction to (E)-5-Decen-1-ol
Objective: Remove the THP protecting group and reduce the internal alkyne exclusively to the trans-alkene.
-
Reagents: p-Toluenesulfonic acid (p-TsOH, 0.1 eq), Methanol, Lithium Aluminum Hydride (LiAlH₄, 1.5 eq), anhydrous THF.
-
Step-by-Step Procedure:
-
Deprotection: Dissolve 2-(5-decynyloxy)THP in Methanol (0.3 M). Add p-TsOH and stir at room temperature for 2 hours.
-
Self-Validation (IPC 2): Perform TLC (Hexane:EtOAc 8:2). Confirm the complete disappearance of the high-R_f THP ether spot.
-
Evaporate the methanol, partition between EtOAc and saturated NaHCO₃, separate, dry the organic layer, and concentrate to isolate 5-decyn-1-ol .
-
Reduction: In a separate flame-dried flask under Argon, suspend LiAlH₄ in anhydrous THF at 0 °C.
-
Add the 5-decyn-1-ol (dissolved in a small amount of THF) dropwise. Attach a reflux condenser and heat the mixture to reflux (66 °C) for 12 hours. Causality: Reflux conditions are thermodynamically required to overcome the activation energy for hydride transfer to the internal alkyne, forming the intermediate trans-vinyl aluminum species.
-
Self-Validation (IPC 3 - CRITICAL): Withdraw an aliquot, perform a micro-Fieser quench, and analyze via GC-FID. The presence of unreacted 5-decyn-1-ol must be <0.1%. Failure to achieve this will result in the formation of the potent pheromone antagonist during the next step.
-
Workup: Cool to 0 °C. Perform a Fieser workup: for every x grams of LiAlH₄ used, slowly add x mL of H₂O, followed by x mL of 15% NaOH, and finally 3x mL of H₂O. Stir until the aluminum salts form a granular white precipitate. Filter through a Celite pad, wash with THF, and concentrate to yield (E)-5-decen-1-ol.
-
Protocol 3: Acetylation to (E)-5-Decenyl Acetate (Target Pheromone)
Objective: Convert the alcohol to the final active acetate ester.
-
Reagents: (E)-5-Decen-1-ol (1.0 eq), Acetic Anhydride (1.5 eq), Pyridine (2.0 eq), DMAP (0.05 eq), Dichloromethane (DCM).
-
Step-by-Step Procedure:
-
Dissolve (E)-5-decen-1-ol in DCM. Add Pyridine and DMAP. Cool to 0 °C.
-
Add Acetic Anhydride dropwise. Remove the ice bath and stir at room temperature for 3 hours.
-
Self-Validation (IPC 4): Analyze via GC-MS to confirm the presence of the molecular ion (m/z 198) and the complete absence of the alcohol precursor.
-
Workup: Wash the organic layer successively with 1M HCl (to remove pyridine), saturated NaHCO₃ (to neutralize acetic acid), and brine. Dry over Na₂SO₄, concentrate, and purify via vacuum distillation to yield high-purity (E)-5-Decenyl Acetate.
-
Quantitative Data & Quality Control
Strict analytical monitoring is required throughout this synthetic sequence. Table 1 outlines the expected yields and the critical impurities that must be monitored at each stage to ensure the final product's biological efficacy.
Table 1: Quantitative Yield and Purity Metrics across the Synthetic Workflow
| Synthetic Step | Target Product | Typical Yield (%) | Target Purity (GC-FID) | Key Impurity to Monitor (Must be <0.1%) |
| Alkylation | 2-(5-Decynyloxy)THP | 85 - 92% | > 95.0% | Unreacted 2-(5-hexynyloxy)THP |
| Deprotection | 5-Decyn-1-ol | 90 - 95% | > 98.0% | Incompletely deprotected THP ether |
| Reduction | (E)-5-Decen-1-ol | 78 - 85% | > 99.0% | Unreacted 5-Decyn-1-ol |
| Acetylation | (E)-5-Decenyl Acetate | 92 - 96% | > 99.5% | (Z)-isomer & 5-Decynyl Acetate |
As established by field entomology studies, the presence of the alkyne acetate (5-decynyl acetate) acts as a severe behavioral antagonist to the Peach Twig Borer. Table 2 demonstrates the catastrophic impact of this specific impurity on trap catch efficacy, underscoring the necessity of IPC 3 in Protocol 2.
Table 2: Impact of 5-Decynyl Acetate Impurity on Trap Catch Efficacy (Peach Twig Borer)
| Pheromone Blend (E)-5-Decenyl Acetate | Antagonist Concentration (5-Decynyl Acetate) | Relative Trap Catch Efficacy (%) | Biological Effect |
| 100% (High Purity) | 0.0% | 100% | Optimal Attraction |
| 99.5% | 0.5% | ~ 45% | Significant Inhibition |
| 98.0% | 2.0% | < 5% | Near-Complete Shutdown |
References
-
Electrotelluration: A New Approach to Tri- and Tetrasubstituted Alkenes. The Journal of Organic Chemistry, ACS Publications. (Demonstrates the stability and utility of THP-protected alkynols under basic alkylation conditions). URL:[Link]
-
Pine emperor moths from KwaZulu-Natal use the same pheromone component previously isolated from Nudaurelia cytherea (Lepidoptera: Saturniidae) from the Western Cape. SciELO South Africa. (Details the synthesis of (Z)-dec-5-en-1-yl 3-methylbutanoate from 5-decyn-1-ol using Lindlar catalyst). URL:[Link]
-
5-Decyn-1-yl Acetate: Powerful Antagonist of Peach Twig Borer (Lepidoptera: Gelechiidae) Sex Pheromone. Journal of Economic Entomology, Oxford Academic. (Identifies the critical need for complete alkyne reduction to prevent antagonist formation). URL:[Link]
-
Insect Pheromone Olfaction: New Targets for the Design of Species-Selective Pest Control Agents. Current Medicinal Chemistry / ResearchGate. (Provides broader context on pheromone structure-activity relationships and inhibitor design). URL:[Link]
Application Notes & Protocols: The Strategic Use of 2-(5-Decynyloxy)tetrahydro-2H-pyran in the Synthesis of Advanced Lipid Probes
Introduction
In the intricate field of lipidomics and drug development, the synthesis of precisely functionalized lipids is paramount for elucidating metabolic pathways, studying protein-lipid interactions, and creating targeted delivery systems. 2-(5-Decynyloxy)tetrahydro-2H-pyran emerges as a highly strategic intermediate for these endeavors. Its structure ingeniously combines two key synthetic handles: a tetrahydropyranyl (THP)-protected primary alcohol and a sterically accessible internal alkyne. This dual functionality allows for a modular and sequential chemical manipulation, enabling the creation of complex lipid analogs, including those with isotopic labels for mass spectrometry-based tracing or functional tags for biochemical assays.
This guide provides an in-depth exploration of the synthetic utility of this intermediate. We will detail the causality behind experimental choices, provide validated protocols for its core transformations, and illustrate how these steps can be integrated into comprehensive synthetic workflows for creating advanced lipid probes.
Section 1: The Tetrahydropyranyl (THP) Ether: A Gateway to Lipid Head Groups
The hydroxyl group of the parent 5-decyn-1-ol is masked as a THP ether. This protecting group is exceptionally useful in lipid synthesis due to its robust stability under a wide range of non-acidic conditions, including exposure to strong bases (e.g., organolithium reagents), hydrides, and various coupling reagents used for building lipid backbones.[1][2][3] The deprotection is typically achieved through acid-catalyzed hydrolysis, which cleanly regenerates the parent alcohol, ready for subsequent esterification or etherification to a lipid scaffold.[1][3]
The mechanism involves protonation of the THP ether oxygen, followed by cleavage to form the free alcohol and a resonance-stabilized oxocarbenium ion, which is then quenched by the solvent.[1]
Caption: General experimental workflow for THP deprotection.
Protocol 1.1: Mild Acidic Deprotection using Acetic Acid
This method is widely used due to its mildness and effectiveness, minimizing the risk of side reactions with other sensitive functional groups.[1]
Rationale: The 3:1:1 mixture of THF, acetic acid, and water provides a homogeneous solution where the mild acid (acetic acid) can efficiently catalyze the hydrolysis without being overly aggressive. THF ensures solubility of the lipophilic substrate.
-
Step 1 (Dissolution): Dissolve the 2-(5-Decynyloxy)tetrahydro-2H-pyran (1 equivalent) in a 3:1:1 (v/v/v) mixture of tetrahydrofuran (THF), acetic acid, and water. A typical concentration is 0.1 M.
-
Step 2 (Reaction): Stir the solution at room temperature (20-25 °C).
-
Step 3 (Monitoring): Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). The product, 5-decyn-1-ol, will have a lower Rf value than the starting material.
-
Step 4 (Workup): Once the starting material is consumed (typically 4-12 hours), carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Step 5 (Extraction): Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x volume of the reaction mixture).
-
Step 6 (Drying and Concentration): Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Step 7 (Purification): If necessary, purify the crude 5-decyn-1-ol by flash column chromatography on silica gel.
Protocol 1.2: Heterogeneous Deprotection using Amberlyst-15
This protocol is advantageous for substrates that are sensitive to aqueous acidic workups. The solid-supported acid catalyst is easily removed by simple filtration.[1]
Rationale: Amberlyst-15 is a strongly acidic ion-exchange resin that acts as a recyclable, heterogeneous catalyst. Its use simplifies purification immensely, as the acid is removed mechanically, avoiding a potentially problematic aqueous quench and extraction.
-
Step 1 (Suspension): To a solution of 2-(5-Decynyloxy)tetrahydro-2H-pyran (1 equivalent) in methanol (0.1-0.2 M), add Amberlyst-15 resin (10-20% by weight relative to the substrate).
-
Step 2 (Reaction): Stir the suspension vigorously at room temperature.
-
Step 3 (Monitoring): Monitor the reaction by TLC. The reaction is often faster than the homogeneous method (1-4 hours).
-
Step 4 (Filtration): Upon completion, filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the Amberlyst-15 resin.
-
Step 5 (Washing): Wash the resin with a small amount of methanol to ensure complete recovery of the product.
-
Step 6 (Concentration): Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 5-decyn-1-ol, which can be further purified if needed.
Section 2: Harnessing the Internal Alkyne for Molecular Diversity
The C5-alkyne is the core element for introducing structural diversity and functionality. Unlike terminal alkynes, which are predominantly used for copper-catalyzed azide-alkyne cycloaddition (CuAAC), this internal alkyne is a versatile precursor for stereoselective reductions, isotopic labeling, and thiol-yne additions.[4][5][6]
Caption: Key synthetic transformations of the internal alkyne moiety.
Protocol 2.1: Stereoselective Reduction to a cis-Alkene (Lindlar Reduction)
This reaction is fundamental for synthesizing analogs of naturally occurring unsaturated lipids, which predominantly feature cis (Z) double bonds.
Rationale: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is specifically designed to halt the hydrogenation of an alkyne at the alkene stage, delivering the syn-addition of hydrogen to produce the cis-alkene stereoselectively.[7] Quinoline is often added as a catalyst poison to further prevent over-reduction to the alkane.
-
Step 1 (Setup): Add 5-decyn-1-ol (1 equivalent) and Lindlar's catalyst (5-10 mol %) to a flask with a stir bar. Dissolve/suspend in a suitable solvent such as ethyl acetate or methanol.
-
Step 2 (Poison): Add quinoline (1-2 equivalents relative to the catalyst) to the mixture.
-
Step 3 (Hydrogenation): Seal the flask, evacuate and backfill with hydrogen gas (H₂) from a balloon three times. Maintain a positive pressure of H₂.
-
Step 4 (Reaction): Stir the reaction vigorously at room temperature.
-
Step 5 (Monitoring): Monitor the reaction carefully by TLC or GC-MS. The reaction must be stopped as soon as the starting material is consumed to avoid over-reduction.
-
Step 6 (Workup): Once complete, filter the mixture through a pad of celite to remove the catalyst, washing with the reaction solvent.
-
Step 7 (Purification): Concentrate the filtrate under reduced pressure. The crude product, (Z)-dec-5-en-1-ol, can be purified by column chromatography.
Protocol 2.2: Isotopic Labeling via Catalytic Deuteration
The creation of deuterated lipids is essential for quantitative metabolic studies using mass spectrometry, where they serve as ideal internal standards.[7][8]
Rationale: Using deuterium gas (D₂) in place of hydrogen with a standard hydrogenation catalyst like Palladium on Carbon (Pd/C) results in the addition of four deuterium atoms across the triple bond, yielding a stable, isotopically labeled saturated carbon chain.
-
Step 1 (Setup): In a high-pressure vessel or a flask suitable for handling deuterium gas, combine 5-decyn-1-ol (1 equivalent) with 10% Pd/C (5-10 mol %). Add a solvent such as ethanol or ethyl acetate.
-
Step 2 (Deuteration): Seal the vessel, and carefully evacuate and backfill with deuterium gas (D₂) three times. Pressurize the vessel with D₂ (typically 1-3 atm, or use a balloon).
-
Step 3 (Reaction): Stir the mixture vigorously at room temperature until the reaction is complete (monitor by GC-MS to confirm the mass shift).
-
Step 4 (Workup): Carefully vent the excess D₂ gas in a well-ventilated fume hood. Filter the reaction mixture through celite to remove the Pd/C catalyst.
-
Step 5 (Purification): Concentrate the filtrate to yield the deuterated product, (5,6,5,6-D₄)-decan-1-ol, which can be used directly or purified further.
Section 3: Integrated Synthesis Workflow Example
The true power of 2-(5-Decynyloxy)tetrahydro-2H-pyran lies in combining the transformations described above to build complex target molecules. Here, we outline the synthesis of a deuterated phosphatidylcholine analog, a valuable tool for lipidomic flux analysis.
Caption: Multi-step workflow from the intermediate to a final lipid probe.
Workflow Logic:
-
Deprotection First: The THP group is first removed to yield 5-decyn-1-ol. This prevents potential catalyst poisoning or side reactions involving the THP group during the reduction step.
-
Isotopic Labeling: The exposed alkyne in 5-decyn-1-ol is then subjected to catalytic deuteration to install the mass tag, yielding the saturated, deuterated alcohol.
-
Final Assembly: The resulting (5,6,5,6-D₄)-decan-1-ol is then coupled to a glycerophosphocholine (GPC) backbone. This is typically achieved via standard esterification methods, such as activation of the alcohol with a carboxyl group on the GPC backbone using coupling agents like DCC (N,N'-Dicyclohexylcarbodiimide) and a catalyst like DMAP (4-Dimethylaminopyridine).
Data Summary
| Transformation | Reagents & Conditions | Key Rationale | Typical Outcome |
| THP Deprotection | AcOH / THF / H₂O, RT | Homogeneous, mild conditions suitable for most substrates. | High yield (>90%) of 5-decyn-1-ol. |
| THP Deprotection | Amberlyst-15, MeOH, RT | Heterogeneous catalyst simplifies workup, ideal for acid-sensitive molecules. | Excellent yield, very clean crude product. |
| cis-Alkene Reduction | H₂, Lindlar's Cat., Quinoline | Poisoned catalyst provides high stereoselectivity for the Z-alkene. | Good to high yield (70-95%), high Z-selectivity. |
| Deuteration | D₂, Pd/C, EtOH | Standard hydrogenation conditions adapted for stable isotope incorporation. | Quantitative conversion to the D₄-labeled alkane. |
| Thiol-Yne Addition | Thiol, AIBN, Heat/UV | Radical-mediated reaction allows functionalization of the internal alkyne. | Formation of functional thioether adducts. |
Conclusion
2-(5-Decynyloxy)tetrahydro-2H-pyran is a powerful and versatile building block in modern lipid synthesis. By providing orthogonal access to both the head-group attachment point (via the THP-protected alcohol) and the acyl chain (via the internal alkyne), it enables the efficient, modular construction of sophisticated lipid probes. The protocols and workflows detailed herein offer researchers a robust foundation for creating custom lipids for advanced studies in chemical biology, pharmacology, and diagnostics.
References
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis.
-
Khan, F. A., & Dash, J. (2001). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 66(11), 4061–4063. [Link]
-
Becer, C. R., et al. (2011). Thiol–yne 'click' chemistry as a route to functional lipid mimetics. Polymer Chemistry, 2(4), 806-809. [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
-
ResearchGate. (2000). A Mild and Feasible Deprotection of Alcohol Tetrahydropyranyl or Methoxymethyl Ethers Catalyzed by Sc(OTf)3. Request PDF. [Link]
-
Tallman, K. A., & Porter, N. A. (2003). Alkyne lipids as tracers of lipid metabolism. ResearchGate. [Link]
-
Gaikwad, M., et al. (2013). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. PubMed. [Link]
-
Total Synthesis. (2024). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
-
Jao, C. Y., et al. (2022). "Flash & Click": Multifunctionalized Lipid Derivatives as Tools To Study Viral Infections. Journal of the American Chemical Society. [Link]
-
Penkov, S., et al. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology. [Link]
-
Kaps, F. T., et al. (2025). Electron-Deficient Alkyne Lipids Enable Efficient Synthesis of Comparable Polymer Lipids via Copper-Free Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition. [Link]
-
Kaps, F. T., et al. (2025). Electron-deficient Alkyne Lipids Enable Efficient Synthesis of Comparable Polymer Lipids via Copper-free Azide-Alkyne Cycloaddition. ChemRxiv. [Link]
-
Gaikwad, M., et al. (2013). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. Journal of Lipid Research, 54(10), 2882-2889. [Link]
-
Avanti Polar Lipids. Click Reagents. [Link]
-
Penkov, S., et al. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology, 10, 875286. [Link]
-
Muchalski, H. (2017). Site-specific synthesis and application of deuterium-labeled sterols. Arkivoc, 2017(2), 507-533. [Link]
-
Squires, M. (2019). Synthesis of novel deuterated lipids and surfactants. [Link]
-
Hesk, D. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(8), 7739-7801. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Thiol–yne ‘click’ chemistry as a route to functional lipid mimetics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Yield Optimization for 2-(5-Decynyloxy)tetrahydro-2H-pyran Synthesis
Welcome to the Synthesis Optimization Support Center. As a Senior Application Scientist, I frequently consult on workflows where the tetrahydropyranylation of alkynols—specifically 5-decyn-1-ol—suffers from unexplained yield drops, often falling below 50%.
The synthesis of 2-(5-Decynyloxy)tetrahydro-2H-pyran relies on the acid-catalyzed addition of 5-decyn-1-ol to 3,4-dihydro-2H-pyran (DHP). While seemingly straightforward, this reaction is highly susceptible to two mechanistic failures: DHP self-polymerization and unintended acidic cleavage during workup .
This guide deconstructs the causality behind these failures and provides a self-validating, field-proven protocol to consistently achieve >90% yields.
I. Mechanistic Troubleshooting Workflow
The following logic tree illustrates the critical decision points in the THP protection workflow, highlighting where improper catalyst selection or workup procedures lead to yield degradation.
Troubleshooting workflow for optimizing THP protection of 5-decyn-1-ol.
II. Quantitative Catalyst Efficacy Data
The choice of acid catalyst directly dictates the thermodynamic equilibrium and side-reaction profile of the synthesis. The table below summarizes the quantitative performance of various catalyst systems based on established organic synthesis standards[1],[2],[3].
| Catalyst System | Loading (equiv) | Temperature | Time | Average Yield | Mechanistic Impact & Causality |
| p-TsOH (in DCM) | 0.01 - 0.05 | Room Temp | 30-60 min | 70-80% | Fast reaction kinetics, but high risk of DHP polymerization. Requires strict thermal control and immediate quenching to prevent product cleavage[1][4]. |
| PPTS (in DCM) | 0.10 | Room Temp | 2-4 hours | >90% | Mild acidity prevents DHP self-polymerization and is highly tolerant of sensitive functional groups. The optimal choice for primary alkynols[3]. |
| SiO₂·p-TSA (Solvent-free) | 0.08 | Grinding (RT) | 5-10 min | ~85% | Green chemistry alternative. Physical grinding accelerates the reaction without bulk solvent exotherms, minimizing degradation[2]. |
III. Self-Validating Protocol: High-Yield Synthesis via PPTS Catalysis
To maximize the yield of 2-(5-Decynyloxy)tetrahydro-2H-pyran, we abandon the aggressive p-toluenesulfonic acid (p-TsOH) in favor of the milder pyridinium p-toluenesulfonate (PPTS). This protocol is designed as a self-validating system, ensuring that each step proves its own success before you proceed.
Materials Required:
-
5-decyn-1-ol (1.0 equiv, limiting reagent)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃
Step-by-Step Methodology:
-
System Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Argon).
-
Causality: Water competes with 5-decyn-1-ol as a nucleophile, hydrolyzing DHP into 5-hydroxypentanal and permanently consuming your reagent[1].
-
-
Reagent Mixing: Dissolve 5-decyn-1-ol (1.0 equiv) in anhydrous DCM (approx. 0.2 M concentration). Add DHP (1.5 equiv) via syringe.
-
Causality: A slight excess of DHP (1.5 eq) drives the equilibrium toward the product without creating a massive excess that could complicate purification[5].
-
-
Catalysis Initiation: Cool the flask to 0 °C using an ice bath. Add PPTS (0.1 equiv) in one portion, then remove the ice bath and allow the reaction to warm to room temperature.
-
In-Process Monitoring (Validation): Stir for 2-4 hours. Validate reaction completion via TLC (Hexanes/Ethyl Acetate 9:1). The THP ether will appear as a higher running spot (less polar) compared to the starting alkynol.
-
Quenching (Critical Step): Once complete, add an equal volume of saturated aqueous NaHCO₃ to the flask and stir vigorously for 10 minutes. Validation: Check the pH of the aqueous layer; it must be >7.
-
Causality: THP ethers are stable to bases but highly labile to acids[1]. Neutralizing the PPTS ensures that no active acid remains in the organic layer.
-
-
Isolation: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Causality: Because the acid was fully neutralized in Step 5, concentrating the solvent on a rotary evaporator will not cause the product to revert to the starting alcohol.
-
IV. Troubleshooting Guides & FAQs
Q1: My TLC shows complete consumption of 5-decyn-1-ol, but my isolated yield is less than 50%, and the crude mixture is highly viscous. What went wrong? A1: You are experiencing DHP polymerization. Strong acids like p-TsOH protonate the electron-rich double bond of DHP. If the nucleophilic attack by 5-decyn-1-ol is not fast enough, a second molecule of DHP will attack the protonated DHP intermediate, initiating a runaway cationic polymerization cascade[5]. This creates a viscous, oligomeric byproduct that entraps your product and drastically lowers isolated yield. Resolution: Switch to the milder PPTS catalyst[4],[3], or ensure the p-TsOH is added slowly at 0 °C to strictly control the reaction kinetics.
Q2: I monitored the reaction, and it was 100% complete. However, after concentrating the product on the rotary evaporator, NMR showed a massive amount of starting 5-decyn-1-ol. Why did the product degrade? A2: This is a classic workup failure known as "concentration-induced cleavage." The formation of a THP ether is a reversible, thermodynamic equilibrium[1]. If you do not completely neutralize the acid catalyst (via NaHCO₃ or a few drops of triethylamine) before rotary evaporation, removing the DCM solvent drastically increases the molar concentration of the remaining acid. This shifts the equilibrium backward, catalyzing the cleavage of your newly formed THP ether back into 5-decyn-1-ol and 5-hydroxypentanal[1]. Resolution: Always validate that your organic layer is strictly basic (pH > 7) before applying heat and vacuum.
Q3: We are trying to eliminate halogenated solvents (DCM) from our lab. Can this protection be done efficiently in a greener manner? A3: Yes. The tetrahydropyranylation of alcohols is highly amenable to solvent-free conditions. You can utilize a solid-supported acid catalyst, such as SiO₂ impregnated with p-TSA (SiO₂·p-TSA). By physically grinding 5-decyn-1-ol, DHP, and the supported catalyst in a mortar for 5-10 minutes, the mechanical energy drives the reaction to ~85% yield without the need for bulk solvents[2]. The product is then simply eluted off the silica with a green solvent like ethyl acetate.
V. References
-
Dihydropyran - Grokipedia Source: Grokipedia URL:[Link]
-
Protecting Groups For Alcohols Source: Master Organic Chemistry URL:[Link]
-
SiO₂·p-TSA: a green catalyst for solvent-free tetrahydropyranylation of alcohols and thiols Source: SciELO URL:[Link]
Sources
Advanced Technical Support Center: Troubleshooting 2-(5-Decynyloxy)tetrahydro-2H-pyran Functionalization
Welcome to the Alkyne Functionalization Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with 2-(5-decynyloxy)tetrahydro-2H-pyran (commonly referred to as 5-decyn-1-ol THP ether).
As a critical synthetic intermediate in the preparation of biologically active lipids and insect pheromones, functionalizing its internal C5–C6 alkyne presents significant kinetic challenges. The symmetrical aliphatic chain length on either side of the triple bond, compounded by the sterically bulky tetrahydropyranyl (THP) protecting group, creates an encumbered microenvironment. This guide addresses the causality behind low conversion rates and provides self-validating protocols to overcome them.
Interactive Troubleshooting Guides (FAQs)
Section A: Stereoselective Semi-Reduction (Alkyne to Alkene)
Q1: My Lindlar semi-hydrogenation to the (Z)-alkene stalls at 40–50% conversion. How can I drive it to completion without over-reducing to the alkane?
-
Causality: The internal alkyne is sterically hindered, which drastically slows the rate of hydrogen delivery. Standard Lindlar catalyst (Pd/CaCO₃ poisoned with lead) easily becomes over-poisoned if the quinoline additive is used in excess. Furthermore, the oxygen-rich THP group can competitively coordinate to the palladium surface, displacing the alkyne and halting the catalytic cycle.
-
Self-Validating Protocol: Monitor the reaction strictly via GC-MS. If the reaction stalls, do not simply add more catalyst to the poisoned mixture. Instead, filter the reaction through a pad of Celite, resuspend the intermediate mixture in fresh solvent, and add a fresh batch of catalyst with only half the original quinoline loading. Alternatively, switch to P-2 Nickel (nickel boride) [1], which is highly reactive for sterically hindered internal alkynes while maintaining >98% (Z)-selectivity.
Q2: During dissolving metal reduction (Na/NH₃) to the (E)-alkene, I am seeing extensive THP cleavage and a very low yield of the desired product. Why?
-
Causality: While 4- and 5-decyn-1-ol ethers are generally more stable than 3-decyn-1-ol ethers, the strongly basic and reductive conditions of dissolving metal reduction can still cause hydrogenolysis of the carbon-oxygen bond. If the radical anion intermediate is not rapidly protonated, the extended lifetime of this highly basic species leads to THP cleavage and bond migration [2].
-
Self-Validating Protocol: Conduct the reduction in the presence of a proton donor. Adding 2-methyl-2-propanol (tert-butanol) ensures rapid protonation of the vinyl radical anion, suppressing THP cleavage and leading to excellent yields of the (E)-homoallylic ether. The persistent deep blue color of the Na/NH₃ solution serves as a visual validation that the reductive environment is actively maintained.
Section B: Alkyne Zipper Reaction (Isomerization to Terminal Alkyne)
Q3: I am attempting an alkyne zipper reaction using KAPA to move the triple bond to the terminal C10 position, but I only get a mixture of internal alkynes. What is going wrong?
-
Causality: The alkyne zipper is an equilibrium-driven, contrathermodynamic isomerization [3]. For a 10-carbon chain, "walking" the triple bond from C5 to C10 requires multiple sequential deprotonation/reprotonation steps. Low conversion indicates that the equilibrium has not been reached, usually because the KAPA (potassium 3-aminopropylamide) base was depleted by adventitious moisture or trace water trapped within the THP ether network.
-
Self-Validating Protocol: Ensure strictly anhydrous conditions by azeotropically drying the starting material with toluene prior to the reaction. Increase the KAPA loading to 3.0–4.0 equivalents and extend the reaction time. The reaction is driven to completion by the precipitation of the terminal potassium acetylide; if the solution remains completely homogeneous, the base has likely been quenched and the reaction has stalled.
Quantitative Troubleshooting Metrics
| Reaction Type | Reagents & Catalyst Loading | Temp (°C) | Common Cause of Low Conversion | Expected Conversion Increase |
| Lindlar Hydrogenation | 5 mol% Pd/CaCO₃, 0.5 eq Quinoline | 25 °C | Catalyst poisoning by THP coordination | +40–50% (via P-2 Ni switch) |
| Dissolving Metal Reduction | 3.0 eq Na, 2.0 eq t-BuOH | -33 °C | Lack of proton donor; THP cleavage | +60–70% |
| Alkyne Zipper Isomerization | 4.0 eq KAPA in APA solvent | 25 °C | Base depletion by trace moisture | +50–60% |
Standard Operating Procedures (SOPs)
Protocol 1: Optimized Dissolving Metal Reduction (E-Selective)
This protocol utilizes a proton donor to prevent THP cleavage during the reduction of the C5 alkyne.
-
Setup: Equip a flame-dried 3-neck flask with a cold finger condenser (filled with dry ice/acetone) and a mechanical stirrer. Flush the system continuously with anhydrous argon.
-
Ammonia Condensation: Condense anhydrous ammonia (~50 mL per 10 mmol of substrate) into the flask at -78 °C.
-
Electron Solvation: Add freshly cut sodium metal (3.0 equivalents) in small pieces until a persistent, deep blue color is established. Self-Validation: The blue color confirms the presence of solvated electrons.
-
Substrate Addition: Dissolve 2-(5-decynyloxy)tetrahydro-2H-pyran (1.0 eq) and 2-methyl-2-propanol (2.0 eq) in anhydrous THF (10 mL). Add this mixture dropwise over 15 minutes to prevent localized quenching.
-
Reaction: Stir the reaction at -33 °C (ammonia reflux) for exactly 2 hours.
-
Quenching: Cautiously add solid ammonium chloride in small portions until the blue color completely dissipates, turning the solution white/clear.
-
Workup: Allow the ammonia to evaporate overnight in a well-ventilated fume hood. Partition the remaining residue between diethyl ether and water. Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo to yield the (E)-alkene.
Protocol 2: Alkyne Zipper Isomerization
This protocol drives the internal C5 alkyne to the terminal C10 position via contrathermodynamic isomerization.
-
Base Preparation: In an argon-filled glovebox, weigh potassium hydride (35% dispersion in mineral oil, 4.0 eq) into a flame-dried Schlenk flask. Wash with anhydrous hexane (3 × 10 mL) to remove the mineral oil, decanting the solvent each time, then dry the KH under vacuum.
-
KAPA Generation: Cool the flask to 0 °C and slowly add anhydrous 1,3-diaminopropane (APA) under argon. Stir until hydrogen gas evolution ceases, yielding a pale yellow solution of KAPA.
-
Substrate Addition: Azeotropically dry 2-(5-decynyloxy)tetrahydro-2H-pyran with toluene (2 × 5 mL). Dissolve the dried substrate in a minimum volume of APA and add it dropwise to the KAPA solution at 0 °C.
-
Isomerization: Warm the mixture to room temperature (25 °C) and stir for 12 hours. Self-Validation: The formation of a thick, gel-like precipitate (the terminal potassium acetylide) visually validates successful isomerization.
-
Workup: Quench the reaction by pouring it over crushed ice. Extract the aqueous mixture with hexanes (3 × 20 mL). Wash the combined organic layers extensively with water (5 × 20 mL) to remove all traces of APA, dry over Na₂SO₄, and concentrate to yield the terminal alkyne.
Visualizations
Troubleshooting logic tree for resolving low conversion rates in alkyne functionalization.
Step-by-step workflow for the (E)-selective dissolving metal reduction of internal alkynes.
References
-
Title: Catalytic hydrogenation. VI. Reaction of sodium borohydride with nickel salts in ethanol solution. P-2 nickel, a highly convenient, new, selective hydrogenation catalyst with great sensitivity to substrate structure. Source: Journal of Organic Chemistry, 1973, 38(12), 2226–2230. URL: [Link]
-
Title: Metal/ammonia reduction of ethers of 3-decyn-1-ol: effects of structure and conditions on cleavage and rearrangement. Source: The Journal of Organic Chemistry, 1993, 58(19), 5063–5068. URL: [Link]
-
Title: Saline hydrides and superbases in organic reactions. IX. Acetylene zipper. Exceptionally facile contrathermodynamic multipositional isomerization of alkynes with potassium 3-aminopropylamide. Source: Journal of the American Chemical Society, 1975, 97(4), 891–892. URL: [Link]
validating successful THP cleavage of 2-(5-Decynyloxy)tetrahydro-2H-pyran via FTIR
Validating THP Cleavage of 2-(5-Decynyloxy)tetrahydro-2H-pyran: A Comparative Guide to Deprotection and FTIR Analysis
Executive Summary
In complex alkyne synthesis, the tetrahydropyranyl (THP) ether is a ubiquitous protecting group used to mask primary alcohols during strong base-catalyzed transformations (e.g., acetylide alkylation). Once the carbon skeleton of 2-(5-Decynyloxy)tetrahydro-2H-pyran is established, the critical next step is the selective cleavage of the THP group to liberate the target alkynol, 5-decyn-1-ol. As a Senior Application Scientist, I have found that the success of this workflow hinges on two factors: selecting a deprotection reagent that balances efficacy with chemoselectivity, and employing a rapid, self-validating analytical method like Fourier Transform Infrared Spectroscopy (FTIR) to confirm the transformation. This guide objectively compares established THP cleavage methodologies and provides a self-contained protocol for FTIR validation.
Mechanistic Causality & Reagent Selection
The cleavage of a THP ether is fundamentally an acid-catalyzed transacetalization [1]. The reaction initiates with the protonation of the exocyclic or endocyclic oxygen, leading to the expulsion of the alcohol and the formation of a resonance-stabilized oxocarbenium ion intermediate. In the presence of a nucleophilic solvent like methanol, this intermediate is irreversibly trapped to form 2-methoxytetrahydropyran, driving the equilibrium toward the liberated 5-decyn-1-ol.
Choosing the right proton source dictates the cleanliness of the reaction and the complexity of the subsequent workup. Below is an objective comparison of the three most prevalent acidic reagents used for this transformation [2][3].
Table 1: Performance Comparison of THP Deprotection Reagents
| Reagent System | Relative Acidity | Reaction Time | Chemoselectivity | Workup Complexity | Best Use Case |
| p-TsOH / MeOH | Strong (pKa ~ -2.8) | 1–2 hours | Low (may cleave silyl ethers) | Moderate (Requires aqueous basic quench) | Robust, unhindered substrates lacking acid-sensitive moieties. |
| PPTS / EtOH | Mild (pKa ~ 5.2) | 12–24 hours | High | Moderate (Requires aqueous extraction) | Highly functionalized molecules with delicate protecting groups. |
| Amberlyst-15 / MeOH | Strong (Solid-supported) | 2–4 hours | Moderate to High | Minimal (Simple filtration) | Self-validating workflows requiring immediate downstream analysis. |
For the deprotection of 2-(5-Decynyloxy)tetrahydro-2H-pyran, Amberlyst-15 is the superior choice. Because the acid is immobilized on a polystyrene resin, the reaction is entirely heterogeneous. This eliminates the need for an aqueous workup, preventing potential emulsion issues and allowing the researcher to filter, concentrate, and immediately analyze the crude product via FTIR.
Mechanistic pathway of acid-catalyzed THP ether cleavage.
FTIR Validation: Analytical Signatures
While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Attenuated Total Reflectance (ATR) FTIR is the optimal tool for process validation. ATR-FTIR is non-destructive, requires zero sample preparation (no deuterated solvents), and provides an immediate readout of functional group interconversion.
The successful cleavage of 2-(5-Decynyloxy)tetrahydro-2H-pyran is validated by tracking two highly distinct infrared transitions: the destruction of the acetal linkage and the unmasking of the hydroxyl group [4][5].
Table 2: Key FTIR Spectral Assignments for THP Cleavage Validation
| Functional Group | Wavenumber Region (cm⁻¹) | Peak Characteristics | Diagnostic Significance |
| C-O-C (THP Ether) | 1025, 1080, 1135 | Strong, sharp, overlapping multiplet | Disappearance confirms the breakdown of the THP acetal ring [6]. |
| O-H (Primary Alcohol) | 3300–3400 | Strong, broad | Appearance confirms the liberation of 5-decyn-1-ol. |
| C-H (Aliphatic) | 2850–2950 | Strong, sharp | Internal standard; remains constant throughout the reaction. |
Note: Because 5-decyn-1-ol contains an internal alkyne, the C≡C stretching vibration (typically ~2100–2200 cm⁻¹) is highly symmetrical and therefore produces a very weak or entirely absent IR signal. Consequently, the C-O-C and O-H bands must serve as the primary diagnostic markers.
Self-Validating Experimental Protocol
This methodology leverages Amberlyst-15 to create a self-validating system. By removing liquid-liquid extraction from the workup, we eliminate the introduction of water or extraction solvents (like ethyl acetate) that could leave residual peaks in the FTIR spectrum, ensuring the spectral data accurately reflects the reaction's success.
Self-validating experimental workflow for THP deprotection and FTIR analysis.
Phase 1: Heterogeneous THP Cleavage
-
Preparation: Dissolve 1.0 mmol of 2-(5-Decynyloxy)tetrahydro-2H-pyran in 10 mL of anhydrous methanol in a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add 100 mg of dry Amberlyst-15 strongly acidic cation exchange resin.
-
Reaction: Stir the suspension at 40 °C. The transacetalization is driven forward by the vast molar excess of methanol.
-
Monitoring: After 2 hours, spot the reaction mixture on a silica TLC plate (Hexanes:Ethyl Acetate, 4:1). The THP ether will run near the solvent front (R_f ~ 0.8), while the highly polar 5-decyn-1-ol will remain lower (R_f ~ 0.3).
Phase 2: Self-Validating Workup & FTIR Analysis
-
Filtration: Once TLC indicates complete consumption of the starting material, filter the reaction mixture through a medium-porosity glass frit to remove the Amberlyst-15 resin. Wash the resin with an additional 5 mL of methanol.
-
Concentration: Transfer the filtrate to a rotary evaporator. Remove the methanol and the volatile 2-methoxytetrahydropyran byproduct under reduced pressure (40 °C, 50 mbar) to yield crude 5-decyn-1-ol as a pale yellow oil.
-
ATR-FTIR Sampling: Ensure the diamond or zinc selenide (ZnSe) crystal of the ATR-FTIR spectrometer is clean (validate with a background scan). Apply a single drop of the neat crude 5-decyn-1-ol directly onto the crystal.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 16 scans).
Data Interpretation & Troubleshooting
When analyzing the generated FTIR spectrum, the causality of the reaction is immediately apparent.
-
Success Criterion: A massive, broad parabolic curve centered at 3350 cm⁻¹ unequivocally proves the unmasking of the hydroxyl group. Simultaneously, the complex "fingerprint" region between 1025 cm⁻¹ and 1135 cm⁻¹ should simplify dramatically, leaving only the single C-O stretching band of the primary alcohol (~1050 cm⁻¹), rather than the multi-peak cluster characteristic of the THP C-O-C-O-C network [5][6].
-
Troubleshooting Incomplete Cleavage: If a sharp band persists at 1135 cm⁻¹ alongside a weak O-H stretch, the transacetalization reached an equilibrium before completion. This typically occurs if the methanol was contaminated with water, which competes with methanol but forms a less stable hemiacetal intermediate. In this case, re-subject the crude mixture to fresh anhydrous methanol and Amberlyst-15.
By integrating heterogeneous catalysis with direct ATR-FTIR analysis, researchers establish a closed-loop, self-validating system that guarantees the structural integrity of 5-decyn-1-ol before advancing to downstream synthetic steps.
References
-
ResearchGate. "Synthesis and Configurational Assignment of Vinyl Sulfoximines and Sulfonimidamides." ResearchGate.[Link]
-
ThomasNet. "GFS Organics Modern Acetylene Chemistry for Research and Applied Technology." ThomasNet.[Link]
-
MDPI. "Size Effect of Silver Nanoparticles Derived from Olive Mill Wastewater in THP-1 Cell Lines." Applied Sciences.[Link]
-
Taylor & Francis. "Chemical Studies on Ambergris." Agricultural and Biological Chemistry.[Link]
A Comparative Guide to HPLC Quantification of 2-(5-Decynyloxy)tetrahydro-2H-pyran: Navigating the Challenges of Non-Chromophoric Analytes
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 2-(5-Decynyloxy)tetrahydro-2H-pyran in complex reaction mixtures. As a saturated ether lacking a chromophore, this molecule presents a significant analytical challenge, rendering standard UV-Vis detection methods ineffective.[1][2] We will explore robust analytical strategies, detailing the causality behind methodological choices and presenting experimental protocols that ensure data integrity and trustworthiness, in line with International Council for Harmonisation (ICH) guidelines.[3][4]
The primary focus will be on a direct analytical approach using HPLC coupled with a universal aerosol-based detector. This will be compared against an indirect method involving chemical derivatization to enable UV detection and a brief discussion on the viability of Gas Chromatography (GC).
The Analytical Challenge: Absence of a Chromophore
The molecular structure of 2-(5-Decynyloxy)tetrahydro-2H-pyran lacks conjugated pi systems or functional groups that absorb light in the ultraviolet-visible spectrum. This property, common to many aliphatic ethers, alcohols, sugars, and polymers, makes direct quantification with the most common HPLC detector, the UV-Vis detector, nearly impossible, especially at the low concentrations required for impurity profiling or reaction monitoring.[2][5] Therefore, successful quantification necessitates alternative detection strategies that do not rely on the analyte's optical properties.
Method 1 (Recommended): HPLC with Charged Aerosol Detection (CAD)
The most direct, versatile, and modern approach for quantifying non-chromophoric, semi-volatile compounds like 2-(5-Decynyloxy)tetrahydro-2H-pyran is HPLC coupled with a Charged Aerosol Detector (CAD).[6][7][8]
Principle of Operation & Causality: CAD is a mass-sensitive universal detector. The mechanism involves three steps:
-
Nebulization: The column eluent is converted into an aerosol of fine droplets.
-
Evaporation: The volatile mobile phase is evaporated in a heated drift tube, leaving behind dried analyte particles.
-
Detection: These particles are charged by a stream of ionized nitrogen gas and then detected by an electrometer. The resulting signal is proportional to the mass of the analyte.[6][9]
This detection principle is independent of the analyte's spectral properties, making it ideal for our target molecule. Its compatibility with gradient elution allows for the effective separation of components with varying polarities within a reaction mixture, a significant advantage over Refractive Index (RI) detectors which require isocratic conditions.[6][10][11]
Experimental Protocol: HPLC-CAD Quantification
This protocol is designed as a self-validating system, incorporating system suitability checks and adhering to validation principles for accuracy and precision.
1. Instrumentation:
-
HPLC System: A quaternary or binary HPLC system capable of delivering reproducible gradients.
-
Detector: Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo, Waters ACQUITY UPLC CAD).[9]
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for this moderately non-polar analyte.[12][13]
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: A volatile acidifier is required for CAD compatibility and can improve peak shape.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier with good volatility.
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-25 min: Hold at 50% B (Equilibration)
-
Rationale: A gradient is essential for resolving the non-polar product from potentially more polar starting materials and other reaction byproducts.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL
3. CAD Settings:
-
Evaporation Temperature: 35-50 °C (optimize for analyte volatility and mobile phase composition).
-
Nebulizer Gas (Nitrogen): Pressure as recommended by the manufacturer.
-
Data Collection Rate: ≥ 5 Hz
4. Sample & Standard Preparation:
-
Solvent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution: Accurately weigh ~25 mg of 2-(5-Decynyloxy)tetrahydro-2H-pyran reference standard into a 25 mL volumetric flask and dilute to volume with solvent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the reaction mixture.
-
Reaction Mixture Sample: Dilute an accurately weighed amount of the reaction mixture with the solvent to bring the analyte concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
5. Method Validation (as per ICH Q2(R1) Guidelines): [14][15]
-
Specificity: Analyze a blank (solvent), a placebo (reaction mixture without analyte), and the analyte standard to ensure no interference at the analyte's retention time.
-
Linearity: Inject the calibration standards and plot the peak area versus concentration. The response of CAD is often non-linear and may require a quadratic fit or logarithmic transformation for linearization.[6][9] The correlation coefficient (r²) should be >0.995.
-
Accuracy: Perform a recovery study by spiking a known amount of analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98-102%.[16]
-
Precision:
-
Limit of Quantification (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically with a signal-to-noise ratio of 10:1).[3]
Workflow for HPLC-CAD Analysis
Caption: Workflow for quantification of 2-(5-Decynyloxy)tetrahydro-2H-pyran using HPLC-CAD.
Method 2 (Alternative): HPLC-UV via Pre-Column Derivatization
An alternative strategy is to chemically modify the analyte to attach a chromophoric tag, enabling detection by a standard HPLC-UV system. This approach is indirect and significantly more complex. Since the target molecule is an ether, direct derivatization is difficult. A more common scenario in reaction monitoring is to derivatize a precursor alcohol. For this guide, we will assume a hypothetical derivatization of a hydroxyl precursor to illustrate the principle.
Principle of Operation & Causality: This method relies on reacting the analyte's functional group (e.g., a precursor hydroxyl group) with a labeling reagent that possesses a strong UV-absorbing moiety.[17][18][19] Reagents like benzoyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) are often used for this purpose.[20][21] The resulting ester derivative can be easily detected at high sensitivity.
Experimental Protocol: Pre-Column Derivatization HPLC-UV
1. Derivatization Reaction (Example with Benzoyl Chloride):
-
To 1 mL of the sample solution in acetonitrile, add 100 µL of pyridine (as a catalyst and acid scavenger).
-
Add 50 µL of benzoyl chloride.
-
Vortex the mixture and heat at 60 °C for 30 minutes.
-
Cool the mixture and add 100 µL of methanol to quench the excess benzoyl chloride.
-
Dilute the final solution with the mobile phase for HPLC analysis.
-
Rationale: This procedure creates a benzoyl ester of any hydroxyl-containing molecules, which has strong UV absorbance around 230-265 nm.[22]
-
2. HPLC-UV Conditions:
-
Column: Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 10 mM Phosphate Buffer, pH 7.0. Rationale: Non-volatile buffers are acceptable for UV detection and can provide good peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized product from excess reagent and other byproducts.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
Method 3 (Brief Comparison): Gas Chromatography (GC)
Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds.[23][24] Ethers can often be analyzed by GC.[25][26][27]
Applicability & Limitations:
-
Volatility: 2-(5-Decynyloxy)tetrahydro-2H-pyran has a relatively high molecular weight (252.4 g/mol ), suggesting it is semi-volatile. GC analysis is plausible but would require high inlet and oven temperatures.
-
Thermal Stability: The key concern is the thermal lability of the tetrahydropyranyl (THP) ether linkage. It can be prone to degradation at the high temperatures used in the GC inlet, leading to inaccurate quantification.
Comparative Performance Analysis
The choice of method depends on available equipment, sample complexity, and the required data quality. The following table provides an objective comparison of the discussed methods.
| Feature | HPLC-CAD (Recommended) | HPLC-UV (with Derivatization) | Gas Chromatography (GC-FID) |
| Detection Principle | Universal; based on analyte mass after solvent evaporation.[6][9] | Specific; based on light absorption by a chromophore.[1] | Universal; based on ionization of organic compounds in a flame. |
| Sample Preparation | Simple: Dilute and inject. | Complex: Requires a robust, reproducible chemical reaction.[2] | Simple: Dilute and inject. |
| Gradient Elution | Fully compatible.[10][28] | Fully compatible. | Not applicable (uses temperature programming). |
| Universality | Detects any non-volatile or semi-volatile analyte.[8] | Only detects analytes with a chromophore (native or attached). | Only detects volatile and thermally stable analytes.[23] |
| Sensitivity (Typical) | High (low ng on-column).[9] | Very High (pg on-column possible with strong chromophores). | Very High (pg on-column). |
| Key Limitations | Requires volatile mobile phases; non-linear response may require specific calibration models.[9] | Derivatization can be non-stoichiometric; reagent interference; adds time and complexity.[17] | Risk of thermal degradation of the analyte; not suitable for non-volatile components. |
Conclusion and Recommendation
For the robust and accurate quantification of 2-(5-Decynyloxy)tetrahydro-2H-pyran in reaction mixtures, HPLC with Charged Aerosol Detection (HPLC-CAD) is the superior and recommended method. Its universal detection principle eliminates the analytical challenge posed by the molecule's lack of a chromophore, allowing for direct analysis without complex sample manipulation.[6][7] The method's compatibility with gradient elution is critical for resolving the target analyte from a complex matrix of starting materials, reagents, and byproducts.
While HPLC-UV with derivatization can achieve high sensitivity, the added complexity and potential for variability in the derivatization step make it a less reliable and more labor-intensive option for routine analysis. Gas chromatography poses a significant risk due to the potential thermal degradation of the THP ether. By adopting a well-validated HPLC-CAD method, researchers and drug development professionals can ensure trustworthy and accurate quantitative data, facilitating efficient process monitoring and quality control.
References
- Vertex AI Search. (2024, January 25). RI Detector HPLC. SCION Instruments.
- Phenomenex. (2025, April 1). Types of HPLC Detectors.
- Teledyne Labs.
- Advion Interchim Scientific.
- KNAUER. RI Detectors – Reliable Refractive Index Detection for HPLC.
- ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (2020, November 20).
- Wikipedia. Charged aerosol detector.
- Idowu, O. R., & Adediran, S. A. Rapid Derivatization of Alcohols with Carboxylic-Sulphonic Mixed Anhydrides for HPLC-UV/Fluorescence Analysis.
- Shabir, G. A. (2026, March 6).
- Labcompare.com. HPLC Refractive Index Detector (HPLC RI Detector).
- New Evaporative Light Scattering Detector for HPLC Provides Highest ELSD Sensitivity. (2020, November 19).
- KNAUER.
- Agilent. 1260 Infinity III Refractive Index Detector | HPLC RID.
- Lee, H. B., & Peart, T. E. (1995). Determination of Trace C1−C4 Aliphatic Alcohols in Aqueous Samples by 9-Fluorenylmethyl Chloroformate Derivatization and Reversed-Phase High-Performance Liquid Chromatography.
- HWI group. (2025, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis.
- Singh, R., & Saini, G. A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
- Colomer, M., et al. (2013, June 28).
- Waters Corporation. Charged Aerosol Detector | For HPLC & UHPLC Analysis.
- Wiley Focus. (2023, May 24). How Charged Aerosol Detection is Revolutionizing HPLC Analysis.
- Stoll, D. R. Tips for Liquid Chromatography Coupled with Charged Aerosol Detection.
- BenchChem.
- Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho.
- ResearchGate. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF.
- Cunha, S. C., et al. (2016, June 15). Gas chromatography with mass spectrometry for the quantification of ethylene glycol ethers in different household cleaning products. PubMed.
- ResearchGate.
- No chromophore – no HPLC analysis?.
- Mangold, H. K., & Paltauf, F.
- Mikami, I., et al. (2021, October 1). s Alcohol Determination by HPLC with Postcolumn Derivatization Based on the Thiosulfate-catalyzed Reaction of Alcohols and Cerium(IV) and Fluorescence Detection of Cerium(III). Bentham Science Publishers.
- Dong, M. W., & Hu, G. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- National University of Science and Technology Oman. (2024, February 25). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds.
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- Semantic Scholar. (2012, September 25). On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model.
- Petroleum Ether In Petrochemical GC Prep: Matrix Effects, Blanks And Carryover. (2025, September 12).
- ResearchGate.
- Lab Manager. (2025, October 22).
- Journal of Food and Drug Analysis.
- PubChem. 2H-Pyran, tetrahydro-2-(2,5-undecadiynyloxy)-.
- ResearchGate. Mass spectrum of 2H-Pyran,tetrahydro-2-(12pentadecynyloxy)-with Retention Time (RT)= 6.337.
- Indian Journal of Pharmaceutical Sciences.
- Academia.edu. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
Sources
- 1. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 2. veeprho.com [veeprho.com]
- 3. pharmtech.com [pharmtech.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. nu.edu.om [nu.edu.om]
- 6. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 7. focus.wiley.com [focus.wiley.com]
- 8. No chromophore – no HPLC analysis? [event.on24.com]
- 9. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 10. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 11. Light Scattering Detectors – Precise Measurement for HPLC [knauer.net]
- 12. ijpsonline.com [ijpsonline.com]
- 13. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [academia.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 16. ajpaonline.com [ajpaonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jfda-online.com [jfda-online.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Petroleum Ether In Petrochemical GC Prep: Matrix Effects, Blanks And Carryover [eureka.patsnap.com]
- 25. Gas chromatography with mass spectrometry for the quantification of ethylene glycol ethers in different household cleaning products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Analysis and quantification of ether lipids by chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. teledynelabs.com [teledynelabs.com]
Benchmarking the Acid Sensitivity of 2-(5-Decynyloxy)tetrahydro-2H-pyran: A Comparative Guide to Ether Protecting Groups
Executive Summary
In complex multistep organic synthesis and drug development, the strategic use of protecting groups is dictated by their kinetic lability under specific conditions. The tetrahydropyranyl (THP) group is a cornerstone for hydroxyl protection due to its exceptional resilience against nucleophiles, strong bases, and reducing agents[1]. However, its behavior under acidic conditions requires precise calibration.
This guide benchmarks the acid sensitivity of 2-(5-Decynyloxy)tetrahydro-2H-pyran —the THP ether of the internal alkyne 5-decyn-1-ol—against other common ether protecting groups, including Methoxymethyl (MOM), tert-Butyldimethylsilyl (TBS), and Benzyl (Bn) ethers. By understanding the mechanistic causality behind these cleavage rates, researchers can design robust, orthogonal deprotection workflows.
Mechanistic Causality of Acid Sensitivity
The cleavage of a THP ether is fundamentally the acid-catalyzed hydrolysis of an acetal[2]. When 2-(5-Decynyloxy)tetrahydro-2H-pyran is exposed to a Brønsted acid, the oxygen atom is protonated. The cleavage of the exocyclic C–O bond is strictly facilitated by the adjacent endocyclic oxygen of the pyran ring, which donates lone-pair electron density to stabilize the resulting highly electrophilic oxocarbenium ion[3].
This intermediate is subsequently trapped by a weak nucleophile such as water (or an alcohol solvent like methanol) to yield the free 5-decyn-1-ol and a hemiacetal that tautomerizes to 5-hydroxypentanal[4].
Because the THP group's cleavage relies on this highly stabilized oxocarbenium intermediate, it is significantly more acid-labile than standard alkyl ethers (like Benzyl) or bulky silyl ethers (like TBS)[5]. The internal alkyne of the 5-decynyloxy chain in our model compound exerts minimal steric or electronic influence on the acetal center, making it an excellent baseline model for benchmarking primary aliphatic THP ethers.
Mechanistic pathway of acid-catalyzed THP ether cleavage via an oxocarbenium intermediate.
Comparative Benchmarking: THP vs. Alternative Ethers
To design a self-validating orthogonal deprotection scheme, one must understand the differential stability of these groups[5]. The table below synthesizes the relative cleavage conditions required for 2-(5-Decynyloxy)tetrahydro-2H-pyran compared to other standard ethers.
| Protecting Group | Structural Class | Standard Deprotection Reagent | Relative Acid Lability | Orthogonal Stability Notes |
| Trityl (Tr) | Triphenylmethyl Ether | 1% TFA in DCM, 25 °C | Extreme (< 5 min) | Cleaves prematurely under mild acid. |
| THP | Cyclic Acetal | PPTS in EtOH, 55 °C | High (2 - 4 hours) | Stable to strong base; cleaves before MOM/TBS[4]. |
| MOM | Acyclic Acetal | 6M HCl in THF, 50 °C | Moderate (6 - 8 hours) | Slightly more stable than THP; requires harsher acid[5]. |
| TBS | Silyl Ether | TBAF (Fluoride) or neat TFA | Low (Stable to mild acid) | Completely stable to PPTS/EtOH; requires F⁻ or strong acid[5]. |
| Benzyl (Bn) | Alkyl Ether | H₂ / Pd/C (Hydrogenolysis) | Very Low (Highly Stable) | Unaffected by TFA or HCl; strictly orthogonal to THP[5]. |
Field-Proven Insight: While MOM and THP are both acetal-type protecting groups, MOM ethers typically require slightly harsher acidic conditions (e.g., concentrated HCl in MeOH or Lewis acids) compared to THP ethers, which can be cleanly cleaved with mild pyridinium p-toluenesulfonate (PPTS)[4][5]. This kinetic difference allows for selective THP removal in the presence of MOM, though TBS and Bn are preferred for absolute orthogonality[5].
Orthogonal deprotection strategy leveraging differential acid sensitivity of ether groups.
Experimental Protocols: Self-Validating Systems
Protocol 1: Mild Deprotection of 2-(5-Decynyloxy)tetrahydro-2H-pyran
Causality: We select PPTS (pyridinium p-toluenesulfonate) in ethanol over stronger acids like p-TsOH or aqueous sulfuric acid. Stronger acids can cause unwanted side reactions, such as the hydration of the alkyne or the formation of complex aldol polymeric mixtures from the liberated 5-hydroxypentanal[6]. PPTS provides a buffered, mildly acidic environment that drives transacetalization smoothly without degrading sensitive functional groups.
Step-by-Step Methodology:
-
Initiation: Dissolve 1.0 mmol of 2-(5-Decynyloxy)tetrahydro-2H-pyran in 10 mL of anhydrous ethanol in a round-bottom flask.
-
Catalysis: Add 0.1 mmol (10 mol%) of PPTS[4]. Note: Using a strictly catalytic amount prevents excessive buildup of acidity.
-
Thermal Activation: Stir the reaction mixture at 55 °C[4].
-
Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The THP ether will appear as a high R_f spot, while the liberated 5-decyn-1-ol will be significantly more polar. The reaction typically reaches completion within 3 hours.
-
Quenching & Workup: Evaporate the ethanol under reduced pressure. Redissolve the residue in diethyl ether (20 mL) and wash with half-saturated aqueous NaHCO₃ (10 mL) to neutralize the PPTS.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify via flash chromatography to isolate pure 5-decyn-1-ol.
Protocol 2: Kinetic Benchmarking Assay (NMR Method)
To objectively compare the cleavage rate of the THP ether against a MOM ether under identical conditions:
-
Preparation: Prepare an equimolar mixture (0.5 mmol each) of 2-(5-Decynyloxy)tetrahydro-2H-pyran and 1-(methoxymethoxy)dec-5-yne in CD₃OD (0.6 mL) directly in an NMR tube.
-
Activation: Add a precise catalytic amount of p-TsOH (0.05 mmol)[7].
-
Data Acquisition: Insert the tube into the NMR spectrometer at 25 °C and acquire ¹H-NMR spectra every 10 minutes.
-
Data Analysis: Integrate the anomeric proton of the THP group (~4.6 ppm) versus the methylene protons of the MOM group (~4.65 ppm). You will observe the THP signal decaying at a rate approximately 2-3 times faster than the MOM signal under these specific methanolic transacetalization conditions, validating the kinetic lability hierarchy.
References
-
[4] Activating agents and protecting groups (Greene's Protective Groups in Organic Synthesis). epdf.pub. 4
-
[2] Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journals. 2
-
[1] L-Proline·H2SO4: a sustainable ionic liquid as a catalyst for the tetrahydropyranylation of alcohols in water. RSC Publishing. 1
-
[3] Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis. PMC (nih.gov). 3
-
[7] Synthesis of Farnesol Analogues through Cu(I)-Mediated Displacements of Allylic THP Ethers by Grignard Reagents. ACS Publications. 7
-
[6] Process Development of a Potent Glucosylceramide Synthase Inhibitor. ACS Publications. 6
Sources
- 1. l -Proline·H 2 SO 4 : a sustainable ionic liquid as a catalyst for the tetrahydropyranylation of alcohols in water - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04126K [pubs.rsc.org]
- 2. BJOC - Tuning the stability of alkoxyisopropyl protection groups [beilstein-journals.org]
- 3. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epdf.pub [epdf.pub]
- 5. 3-Bromoprop-2-yn-1-ol | 2060-25-5 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
A Guide to the Safe Disposal of 2-(5-Decynyloxy)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(5-Decynyloxy)tetrahydro-2H-pyran. As a trusted partner in your research, we are committed to providing information that ensures the safety of your laboratory personnel and the protection of our environment. This document is structured to deliver not just procedural steps, but also the scientific rationale behind them, empowering your team to handle chemical waste with the highest degree of expertise and confidence.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough risk assessment is paramount. Based on data from structurally similar compounds, 2-(5-Decynyloxy)tetrahydro-2H-pyran should be handled as a hazardous substance.
Key Potential Hazards:
-
Skin and Eye Irritation: Similar tetrahydropyran derivatives are classified as skin and eye irritants.[6][7][8]
-
Flammability: While not highly volatile, related compounds are considered combustible liquids.
-
Environmental Hazard: Organic compounds should not be released into the environment as they can be harmful to aquatic life.[6][9]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: While not expected to be a significant route of exposure under normal handling, if there is a risk of generating aerosols or vapors, work should be conducted in a chemical fume hood.[9]
| Hazard Classification | Recommendation | Source |
| Skin Corrosion/Irritation | Category 2 (Assumed) | [6][8] |
| Serious Eye Damage/Irritation | Category 2 (Assumed) | [6][8] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled (Assumed) | [10] |
| Flammability | Combustible Liquid (Assumed) |
II. Waste Segregation and Collection: The Foundation of Safe Disposal
Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container:
-
Use a clearly labeled, leak-proof container designated for "Non-Halogenated Organic Waste."
-
The container should be made of a material compatible with organic solvents (e.g., high-density polyethylene or glass).
-
Ensure the container has a secure screw-top cap to prevent spills and the release of vapors.
-
-
Labeling:
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-(5-Decynyloxy)tetrahydro-2H-pyran"
-
The approximate concentration and volume.
-
The date the waste was first added to the container.
-
Your name, laboratory, and contact information.
-
-
-
Collection of Pure or Concentrated Waste:
-
If disposing of the neat compound, carefully transfer it to the designated waste container inside a chemical fume hood.
-
Rinse the original container with a small amount of a suitable organic solvent (e.g., acetone or ethanol) and add the rinsate to the hazardous waste container. This is often referred to as "triple rinsing" for acutely hazardous materials, and is a good practice for all chemical waste.[11]
-
-
Collection of Dilute Solutions:
-
Solutions of 2-(5-Decynyloxy)tetrahydro-2H-pyran in organic solvents should also be collected in the "Non-Halogenated Organic Waste" container.
-
Crucially, do not mix with halogenated solvents, strong acids, strong bases, or oxidizers.
-
-
Contaminated Solid Waste:
-
Any materials such as pipette tips, gloves, or absorbent paper contaminated with 2-(5-Decynyloxy)tetrahydro-2H-pyran should be collected in a separate, clearly labeled container for "Solid Chemical Waste."[12]
-
III. The Disposal Workflow: A Decision-Making Diagram
The following diagram outlines the logical flow for the proper disposal of 2-(5-Decynyloxy)tetrahydro-2H-pyran and associated waste.
Caption: Disposal Workflow for 2-(5-Decynyloxy)tetrahydro-2H-pyran
IV. Final Disposal Pathway
Under no circumstances should 2-(5-Decynyloxy)tetrahydro-2H-pyran or its solutions be disposed of down the drain.[13] The sanitary sewer system is not equipped to handle such chemical waste, and this action can lead to environmental contamination and damage to the wastewater treatment infrastructure.[13]
The final step in the disposal process is to hand over the properly labeled and sealed waste containers to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12] They will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations, likely through high-temperature incineration at a permitted facility.[14]
By adhering to this comprehensive guide, you are not only ensuring the safety of your laboratory and community but also upholding the principles of responsible scientific research.
References
-
University of Wisconsin–Madison, Chapter 7 Chemical Disposal Procedures. [Link]
-
Emory University, Chemical Waste Disposal Guidelines. [Link]
-
Lookchem, 2-(2,5-Undecadiynyloxy)tetrahydro-2H-pyran Safety Data Sheets(SDS). [Link]
-
RiskAssess, Disposal of chemical wastes. [Link]
-
PubChem, 2-(3-Butynyloxy)tetrahydro-2H-pyran. [Link]
-
Chinese Chemical Letters, Copper(II) Chloride Dihydrate: A Catalytic Agent for the Deprotection of Tetrahydropyranyl Ethers (THP Ethers) and 1-Ethoxyethyl. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
-
PubChem, 2H-Pyran, tetrahydro-2-(2,5-undecadiynyloxy)-. [Link]
-
Organic Chemistry Portal, Tetrahydropyranyl Ethers. [Link]
-
ACS Publications, A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. [Link]
-
NIST, 2H-Pyran, 2-(7-heptadecynyloxy)tetrahydro-. [Link]
Sources
- 1. chem.pku.edu.cn [chem.pku.edu.cn]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. fishersci.com [fishersci.com]
- 9. lookchem.com [lookchem.com]
- 10. 2-(3-Butynyloxy)tetrahydro-2H-pyran | C9H14O2 | CID 142440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.metu.edu.tr [chem.metu.edu.tr]
- 14. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
